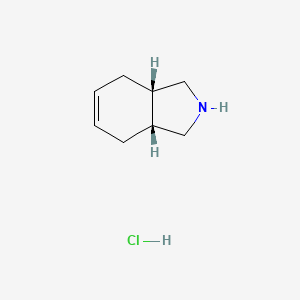
(E)-2-(2-(2,4-dichlorophenyl)hydrazono)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(E)-2-(2-(2,4-dichlorophenyl)hydrazono)acetic acid” is an organic compound with the formula C10H8Cl4N2O2 . It is also known as Ethyl (2,4-dichlorophenyl) hydrazino] chloroacetate .
Synthesis Analysis
The synthesis of this compound can be carried out by reacting 2,4-dichlorobenzoic acid and hydrazine under alkaline conditions, leading to the formation of (2,4-dichlorophenyl) hydrazine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molar mass of 295.55, a predicted density of 1.43±0.1 g/cm3, a melting point of 98 °C, a predicted boiling point of 358.7±52.0 °C, and a flash point of 170.7°C .Wissenschaftliche Forschungsanwendungen
Oxidative Stress Induction and Apoptosis in Stem Cells Research by Mahmoudinia et al. (2019) investigated the effects of 2,4-D on human dental pulp stem cells (hDPSCs), revealing that 2,4-D induces oxidative stress and apoptosis in these cells at higher concentrations. This study highlights the potential cellular and molecular impacts of 2,4-D exposure on stem cells, suggesting its utility in understanding the toxicological profiles of herbicides on human health at the cellular level (Mahmoudinia et al., 2019).
Degradation Techniques for Environmental Remediation Jaafarzadeh et al. (2018) focused on a hybrid process combining electrooxidation (EO) and Oxone for the degradation of 2,4-D from aqueous solutions. The study demonstrated a significant removal efficiency, suggesting the potential of advanced oxidation processes for the treatment of water contaminated with 2,4-D, reflecting its application in environmental remediation strategies (Jaafarzadeh et al., 2018).
Toxicology and Environmental Impact A scientometric review by Zuanazzi et al. (2020) analyzed global research trends on the toxicity of 2,4-D, highlighting its widespread environmental presence and potential health impacts. This comprehensive analysis provides insights into the scientific community's focus on understanding the toxicological effects of 2,4-D, suggesting ongoing concern and interest in its environmental and health-related consequences (Zuanazzi et al., 2020).
Bioremediation Potential Germaine et al. (2006) explored the use of bacterial endophytes to enhance the phytoremediation of 2,4-D contaminated substrates. Their findings indicate that inoculation with specific bacterial strains could improve the efficiency of plants in removing 2,4-D from the environment, showcasing the potential of combining microbial and plant-based approaches for the bioremediation of herbicide-contaminated areas (Germaine et al., 2006).
Safety and Hazards
Eigenschaften
IUPAC Name |
(2E)-2-[(2,4-dichlorophenyl)hydrazinylidene]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2N2O2/c9-5-1-2-7(6(10)3-5)12-11-4-8(13)14/h1-4,12H,(H,13,14)/b11-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYHJCKYVODIRPU-NYYWCZLTSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)NN=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)N/N=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-(benzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-2,3-dimethoxybenzamide](/img/structure/B2659115.png)
![2-({5-[(4-methoxyphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(3-methylphenyl)acetamide](/img/structure/B2659120.png)





![3-[4-(Sec-butyl)anilino]-1-(4-methoxyphenyl)-1-propanone](/img/structure/B2659129.png)
![Ethyl 4-(2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamido)benzoate](/img/no-structure.png)
![8-methoxy-3-[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one](/img/structure/B2659131.png)

![(2Z)-2-[(2-fluorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2659134.png)